

# Streptavidin vs. Avidin: A Comparative Guide for Detecting Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin and its binding proteins, the choice between streptavidin and avidin is critical for assay success. This guide provides an objective comparison of their performance, supported by key data and experimental protocols, to inform the selection of the optimal reagent for detecting biotinylated proteins in various applications.

The biotin-(strept)avidin system is a cornerstone of many immunoassays due to the extraordinarily strong and specific non-covalent bond formed between biotin (Vitamin B7) and these tetrameric proteins.[1][2] This interaction, which is about 1000 to 1,000,000 times stronger than a typical antigen-antibody interaction, allows for robust and sensitive detection in techniques like ELISA, Western blotting, and immunohistochemistry (IHC).[3][4]

## **Core Properties: A Head-to-Head Comparison**

While both proteins bind biotin with high affinity, their fundamental properties differ significantly, impacting their performance in experimental settings. Avidin, sourced from egg whites, and streptavidin, isolated from the bacterium Streptomyces avidinii, have distinct biochemical characteristics that influence their specificity and background signal.[5][6]

### **Quantitative Data Summary**

The table below summarizes the key quantitative differences between avidin and streptavidin, including a common, improved alternative, NeutrAvidin.

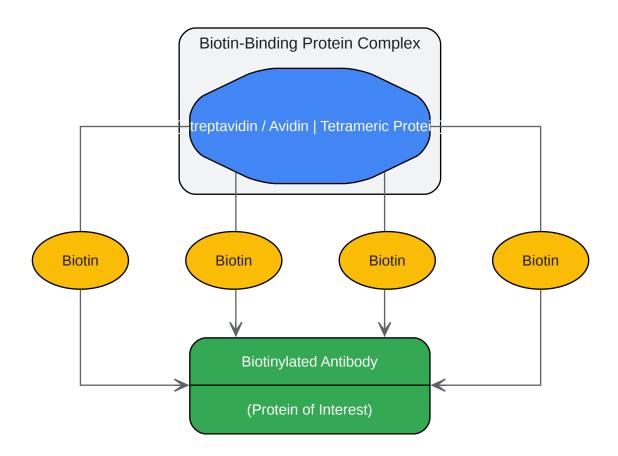


Property	Avidin	Streptavidin	NeutrAvidin (Deglycosylated Avidin)
Source	Chicken Egg White[5]	Streptomyces avidinii[5]	Chemically Deglycosylated Avidin[5]
Molecular Weight	~67-68 kDa[5]	~53-60 kDa[5][7]	~60 kDa[5][8]
Biotin Binding Sites	4[5]	4[5]	4[9]
Dissociation Constant (Kd)	~10 <sup>-15</sup> M[3][10][11]	~10 <sup>-14</sup> - 10 <sup>-15</sup> M[4][5] [10]	~10 <sup>-15</sup> M[8]
Isoelectric Point (pl)	10 - 10.5 (Basic)[2][5]	5 - 7.5 (Acidic to Neutral)[2][5]	6.3 (Near-Neutral)[5] [8]
Glycosylation	Yes (~10% carbohydrate)[5][12]	No[5]	No[5][9]
Non-Specific Binding	High[1][13]	Low[1]	Very Low[5][8]

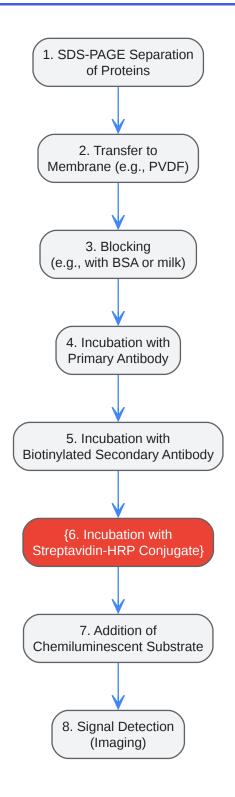
## Visualizing the Interaction and Workflow

To better understand the molecular interactions and their application in a typical workflow, the following diagrams illustrate the core concepts.









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- To cite this document: BenchChem. [Streptavidin vs. Avidin: A Comparative Guide for Detecting Biotinylated Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579216#streptavidin-vs-avidin-for-detecting-biotinylated-proteins]

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